molecular formula C8H19ClN2O2 B1304955 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride CAS No. 85293-16-9

2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride

Cat. No.: B1304955
CAS No.: 85293-16-9
M. Wt: 210.70 g/mol
InChI Key: AYXMNBMQNHITDX-UHFFFAOYSA-N
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Description

2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride is a useful research compound. Its molecular formula is C8H19ClN2O2 and its molecular weight is 210.70 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Manufacturing

A novel manufacturing process for cetirizine dihydrochloride involves an intermediate synthesis using O-alkylation, leading to the production of cetirizine dihydrochloride. This process underscores the chemical's utility in pharmaceutical manufacturing, particularly in the production of antihistamines (Reiter et al., 2012).

Antimicrobial Activity

Research has explored the antimicrobial properties of new pyridine derivatives, including those synthesized with 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride. These studies reveal variable and modest antimicrobial activities against bacteria and fungi, highlighting the compound's potential in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Structural Studies

Structural analysis of compounds such as quetiapine N-oxide–fumaric acid, where this compound plays a role, provides insights into the molecular configurations that could influence pharmaceutical properties. Such studies are crucial for understanding drug interactions at the molecular level (Shen et al., 2012).

Labeling and Tracking

The preparation of a carbon-14 analog of 2-[2-(4-(dibenzo[b, f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy]ethanol (Quetiapine) demonstrates the compound's utility in labeling and tracking studies. This application is particularly relevant in pharmacokinetics and drug metabolism research, enabling the tracing of drug distribution and breakdown in biological systems (Saadatjoo et al., 2016).

Learning and Memory Facilitation

Experimental studies have investigated the effects of derivatives of this compound on learning and memory facilitation in animal models. These studies suggest potential therapeutic applications in cognitive disorders or as adjuncts in neurological treatments (Li Ming-zhu, 2012).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various receptors, including histamine h1 receptors

Mode of Action

It’s possible that the compound interacts with its targets in a manner similar to related compounds, potentially leading to changes in cellular signaling or function

Biochemical Pathways

Based on the potential interaction with histamine h1 receptors , it’s plausible that the compound could influence pathways related to inflammation, allergic responses, and other physiological processes regulated by histamine

Result of Action

Based on the potential interaction with histamine H1 receptors , it’s possible that the compound could influence cellular responses to histamine, potentially affecting processes like inflammation and allergic reactions

Future Directions

The future directions for “2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride” could involve its use in the synthesis of new pharmaceutical compounds. Its role as a pharmaceutical intermediate suggests potential for its use in drug development .

Biochemical Analysis

Biochemical Properties

2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with histamine H1 receptors, which are involved in allergic responses . The nature of these interactions often involves binding to the active sites of enzymes or receptors, thereby modulating their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of certain genes involved in inflammatory responses . Additionally, it can modulate cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their activity. This binding can result in changes in gene expression, as well as alterations in cellular signaling pathways . The compound’s ability to modulate enzyme activity is particularly significant in its biochemical applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, toxic or adverse effects can occur, including cellular toxicity and organ damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and metabolite levels within the cell . Understanding these pathways is essential for determining the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The compound’s ability to cross cellular membranes and reach its target sites is crucial for its effectiveness.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The localization of the compound can affect its activity and function, as it needs to reach its target sites to exert its effects.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride involves the reaction of 2-(2-chloroethoxy)ethanol with piperazine in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-(2-chloroethoxy)ethanol", "piperazine", "base", "hydrochloric acid" ], "Reaction": [ "Add piperazine to a solution of 2-(2-chloroethoxy)ethanol in a suitable solvent", "Add a base to the reaction mixture to facilitate the reaction", "Heat the reaction mixture to reflux for a suitable amount of time", "Cool the reaction mixture and add hydrochloric acid to form the dihydrochloride salt", "Isolate the product by filtration or other suitable means" ] }

CAS No.

85293-16-9

Molecular Formula

C8H19ClN2O2

Molecular Weight

210.70 g/mol

IUPAC Name

2-(2-piperazin-1-ylethoxy)ethanol;hydrochloride

InChI

InChI=1S/C8H18N2O2.ClH/c11-6-8-12-7-5-10-3-1-9-2-4-10;/h9,11H,1-8H2;1H

InChI Key

AYXMNBMQNHITDX-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CCOCCO.Cl.Cl

Canonical SMILES

C1CN(CCN1)CCOCCO.Cl

85293-16-9

Pictograms

Irritant

Origin of Product

United States

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